1,6,7,8-Tetrahydrocyclopenta[g]indole
Description
Structure
3D Structure
Properties
IUPAC Name |
1,6,7,8-tetrahydrocyclopenta[g]indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N/c1-2-8-4-5-9-6-7-12-11(9)10(8)3-1/h4-7,12H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGAMTYAYYRHIKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C3=C(C=C2)C=CN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40624340 | |
| Record name | 1,6,7,8-Tetrahydrocyclopenta[g]indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40624340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129848-59-5 | |
| Record name | 1,6,7,8-Tetrahydrocyclopenta[g]indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40624340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 129848-59-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 1,6,7,8 Tetrahydrocyclopenta G Indole and Its Analogs
Classical and Named Reactions in 1,6,7,8-Tetrahydrocyclopenta[g]indole Synthesis
Traditional methods for indole (B1671886) synthesis have been adapted to construct the specific fused ring system of this compound. These established reactions, while sometimes requiring harsh conditions, remain fundamental in heterocyclic chemistry.
Fischer Indolization and its Adaptations for Cyclopenta[g]indole Ring Systems
The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a venerable and highly effective method for preparing indole rings. wikipedia.orgtcichemicals.combyjus.com The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine with an aldehyde or a ketone. byjus.com The choice of acid catalyst is crucial, with both Brønsted acids (like HCl, H₂SO₄, and polyphosphoric acid) and Lewis acids (such as BF₃, ZnCl₂, and AlCl₃) being effective. wikipedia.orgnih.gov
The mechanism proceeds through several key steps:
Formation of a phenylhydrazone from a phenylhydrazine (B124118) and a carbonyl compound. wikipedia.orgnih.gov
Isomerization of the phenylhydrazone to its enamine tautomer. wikipedia.orgnih.gov
A acs.orgacs.org-sigmatropic rearrangement of the protonated enamine, which is the core bond-forming step. wikipedia.orgnih.gov
Subsequent loss of ammonia (B1221849) and aromatization to yield the final indole product. wikipedia.orgbyjus.com
To construct the this compound scaffold, a specific set of starting materials is required. The synthesis would utilize 4-hydrazino-indan and a suitable aldehyde or ketone. More specifically, the reaction of an appropriately substituted phenylhydrazine with a cyclic ketone, such as a cyclopentanone (B42830) derivative, is a common strategy to create fused indole systems. For instance, the reaction of phenylhydrazine with 2-methylcyclohexanone (B44802) leads to the formation of a tetrahydrocarbazole, a six-membered fused indole. nih.govnih.gov By analogy, reacting a substituted phenylhydrazine with a cyclopentanone under Fischer conditions provides a direct route to the cyclopenta-fused indole core.
A variation known as the interrupted Fischer indolization has been developed to access fused indoline (B122111) ring systems, which are precursors to a multitude of bioactive molecules. nih.gov This strategy involves the condensation of hydrazines with latent aldehydes, leading to indoline products through a tandem acs.orgacs.org-sigmatropic rearrangement and cyclization cascade. nih.gov
Table 1: Examples of Fischer Indolization for Fused Indole Systems
| Hydrazine Reactant | Carbonyl Reactant | Catalyst/Conditions | Product | Reference(s) |
|---|---|---|---|---|
| Phenylhydrazine | 2-Methylcyclohexanone | Acetic Acid, reflux | Tetrahydrocarbazole derivative | nih.gov |
| Phenyldiazonium chloride (precursor to hydrazine) | 2-Hydroxymethylene-5-methylcyclohexanone | HOAc/HCl, reflux | 1-Oxo-3-methyl-1,2,3,4-tetrahydrocarbazole | nih.gov |
| o,m-Tolylhydrazine hydrochlorides | 2-Methylcyclohexanone | Acetic Acid, room temp | Methyl-substituted indolenine | nih.gov |
Bartoli Indole Synthesis and Related Approaches
The Bartoli indole synthesis, reported in 1989, is a powerful method for forming substituted indoles, particularly those substituted at the 7-position. wikipedia.orgrsc.org This makes it an especially relevant approach for accessing the cyclopenta[g]indole system, where the fusion occurs at positions 6 and 7 of the indole ring. The reaction involves treating an ortho-substituted nitroarene with at least three equivalents of a vinyl Grignard reagent. wikipedia.orgyoutube.com
The presence of a sterically bulky ortho-substituent on the nitroarene is often crucial for the success of the reaction, as it facilitates the key acs.orgacs.org-sigmatropic rearrangement step in the mechanism. wikipedia.orgonlineorganicchemistrytutor.com The reaction is generally unsuccessful without this ortho substitution. wikipedia.org
The proposed mechanism involves:
Addition of the first equivalent of the vinyl Grignard reagent to the nitro group, which after decomposition forms a nitrosoarene. wikipedia.orgquimicaorganica.org
The nitrosoarene then reacts with a second equivalent of the Grignard reagent. wikipedia.orgquimicaorganica.org
A acs.orgacs.org-sigmatropic rearrangement occurs, driven by the steric pressure of the ortho-substituent. wikipedia.orgonlineorganicchemistrytutor.com
This is followed by cyclization and reaction with a third equivalent of the Grignard reagent. wikipedia.orgjk-sci.com
An acidic workup then yields the final indole product. youtube.comjk-sci.com
For the synthesis of this compound, one would start with a nitro-derivative of indane, specifically 4-nitroindane. The fused cyclopentyl ring of the indane starting material serves as the necessary ortho-substituent to direct the reaction. A modification developed by Dobbs enhanced the scope of the Bartoli synthesis by using an ortho-bromine as a directing group, which is later removed, allowing for the synthesis of a wider range of substituted indoles. wikipedia.orgmsu.edu
Table 2: Key Features of the Bartoli Indole Synthesis
| Feature | Description | Reference(s) |
|---|---|---|
| Starting Material | Ortho-substituted nitroarenes or nitrosoarenes | wikipedia.org |
| Reagent | Vinyl Grignard reagent (typically 3 equivalents for nitroarenes) | wikipedia.orgyoutube.com |
| Key Requirement | Steric bulk at the ortho position to the nitro group | wikipedia.orgonlineorganicchemistrytutor.com |
| Main Product Type | 7-Substituted indoles | wikipedia.orgrsc.org |
| Key Mechanistic Step | acs.orgacs.org-sigmatropic rearrangement | wikipedia.orgonlineorganicchemistrytutor.com |
Modern Catalytic Approaches to the this compound Core
The development of metal-catalyzed reactions has revolutionized organic synthesis, providing milder and more efficient pathways to complex molecules. These methods are increasingly applied to the synthesis of fused indole systems.
Metal-Catalyzed Cyclization and Annulation Strategies
Palladium catalysis is a versatile tool for constructing indole rings and has been extensively used to facilitate carbon-carbon and carbon-heteroatom bond formations. mdpi.com Various palladium-catalyzed annulation and cyclization reactions provide efficient routes to fused indole scaffolds. acs.orgrsc.orgrsc.org
One strategy involves the direct synthesis of annulated indoles from (N-H) indoles and dibromoalkanes through a palladium-catalyzed double alkylation process. rsc.org This method proceeds via a norbornene-mediated C2-alkylation followed by a regioselective cyclization. rsc.org Another powerful approach is the palladium-catalyzed annulation/acyl migration cascade, which allows for an efficient, ligand-free synthesis of N-fused polycyclic indoles from readily available enaminones. acs.org
The synthesis of indoles via palladium-catalyzed annulation of iodoanilines with ketones is also a well-established method. acs.org Furthermore, palladium-catalyzed intramolecular C-H activation offers a direct way to form cyclic systems. rsc.org For instance, a three-component reaction involving aryl iodides, maleimide, and a methylating agent can lead to succinimide-fused tricyclic scaffolds through a cascade of C-H methylation and C(sp³)–H activation. rsc.org These methodologies illustrate the potential for creating the cyclopentane (B165970) ring fused to a pre-existing or concurrently formed indole core.
Table 3: Overview of Palladium-Catalyzed Annulation/Cyclization Strategies for Fused Indoles
| Reaction Type | Starting Materials | Catalyst System (Typical) | Product Type | Reference(s) |
|---|---|---|---|---|
| Double Alkylation | (N-H) Indoles, Dibromoalkanes | Palladium catalyst with norbornene | Annulated indoles | rsc.org |
| Annulation/Acyl Migration | Enaminones | Pd(OAc)₂ (ligand-free) | N-fused polycyclic indoles | acs.org |
| Annulation | Iodoanilines, Ketones | Palladium catalyst | Substituted indoles | acs.org |
| Three-Component Annulation | Aryl Iodides, Maleimides, TsOMe | Palladium catalyst | Succinimide-fused tricyclics | rsc.org |
Nickel catalysis has emerged as a powerful alternative to precious metals, enabling a variety of cycloaddition reactions to build carbocyclic and heterocyclic structures. nih.gov A notable application is the nickel-catalyzed formal [3+2] cycloaddition, which has been successfully employed to synthesize cyclopenta[b]indoles. dntb.gov.uamdpi.comresearchgate.net This reaction occurs between N-substituted indoles and donor-acceptor cyclopropanes. mdpi.com
In a typical procedure, the reaction is catalyzed by a nickel(II) salt, such as Ni(ClO₄)₂·6H₂O, in the presence of a ligand like rac-BINAP. mdpi.comresearchgate.net This system achieves high regio- and diastereoselectivity, affording the fused cyclopenta[b]indole (B15071945) products in yields up to 93%. dntb.gov.uamdpi.com Mechanistic studies suggest a stepwise process involving the activation of the donor-acceptor cyclopropane (B1198618) by the Ni(II) catalyst. mdpi.com
While this specific method yields the cyclopenta[b]indole isomer, the underlying principle of a nickel-catalyzed cycloaddition to form a five-membered ring onto an indole core is a significant modern strategy. Adapting the starting materials could potentially lead to other isomers like the desired cyclopenta[g]indole. The versatility of nickel catalysis is further demonstrated in other cycloadditions, such as the (4 + 2) cyclization of alkynes and azetidinones to produce piperidinones, which has been used in the total synthesis of indolizidine alkaloids. nih.gov
Table 4: Nickel-Catalyzed Formal [3+2] Cycloaddition for Cyclopenta[b]indoles
| Reactant 1 | Reactant 2 | Catalyst System | Product | Yield | Reference(s) |
|---|---|---|---|---|---|
| N-Substituted Indole | Donor-Acceptor Cyclopropane | Ni(ClO₄)₂·6H₂O (10 mol%), rac-BINAP (10 mol%) | Cyclopenta[b]indole | Up to 93% | dntb.gov.uamdpi.comresearchgate.net |
Copper-Catalyzed Functionalization and Cyclization
Copper catalysis has emerged as a powerful tool in the synthesis of complex heterocyclic motifs, including indole derivatives. These methods are valued for the relatively low cost and toxicity of copper salts compared to other transition metals.
Visible-light-induced copper-catalyzed oxidative cyclization represents a modern approach to constructing indole and quinoline (B57606) derivatives. rsc.org This method utilizes a simple and inexpensive copper catalyst, activated by visible light, to initiate an intramolecular radical cyclization of substituted aromatic enamines. rsc.org A key advantage of this process is the use of dioxygen from the air as a green oxidant, avoiding the need for harsh or stoichiometric chemical oxidants. rsc.org The reaction proceeds under mild conditions and does not require an external photosensitizer. rsc.org Mechanistic studies, including radical capture and isotope labeling experiments, support a radical-based pathway. rsc.org
Copper catalysts are also effective in the aerobic oxidative radical alkoxycyclization of tryptamines. This reaction leads to the formation of C3a-alkoxypyrroloindolines, which are structurally related to the tetrahydrocyclopenta[g]indole framework. nih.gov The process involves a dual catalytic cycle where copper facilitates both the initial carboamination cyclization to form a C-3 radical intermediate and the subsequent radical alkoxylation. nih.gov Oxygen serves as the sole and environmentally friendly oxidant. nih.gov
Furthermore, copper(II) halides have been historically used for the direct halogenation of indoles, which can be a preliminary step for further functionalization. rsc.org While direct C-7 functionalization of the indole ring is challenging due to the inherent reactivity of the pyrrole (B145914) moiety, copper-catalyzed methods have contributed to advancements in this area. rsc.org
| Catalyst System | Reactants | Product Type | Key Features |
| Cu(I) salt / Visible Light | Substituted aromatic enamines | Indole/Quinoline derivatives | Uses O2 as a green oxidant; No external photosensitizer needed. rsc.org |
| Cu(II) salt / O2 | Tryptamine derivatives | C3a-alkoxypyrroloindolines | Aerobic oxidation; Dual catalytic cycle. nih.gov |
| Cu(II) halides | Indoles | Halogenated indoles | Direct C-7 functionalization precursor. rsc.org |
Organocatalytic and Metal-Free Synthetic Routes
In the quest for more sustainable and cost-effective synthetic methods, organocatalytic and metal-free approaches have gained significant traction. These methods avoid the use of potentially toxic and expensive transition metals.
A notable metal-free method is the polyphosphoric acid (PPA)-mediated Fischer indole synthesis. mdpi.com This reaction proceeds via a tandem hydroamination–cyclization reaction between simple alkynes and arylhydrazines. mdpi.com PPA serves as both the catalyst and the solvent, promoting the reaction under heated conditions. mdpi.com This approach provides a direct route to various indole derivatives from readily available starting materials. mdpi.com
Hydrogen-bonding organocatalysis has been explored for various reactions, demonstrating the potential to replace traditional metal catalysts. rsc.org Studies have shown that these reactions can be performed in green solvents or even under solvent-free conditions, contributing to more sustainable chemical synthesis. rsc.org While not yet specifically reported for this compound, the principles of hydrogen-bonding organocatalysis offer a promising avenue for future metal-free synthetic designs.
| Method | Catalyst/Reagent | Reactants | Key Features |
| Fischer Indole Synthesis | Polyphosphoric Acid (PPA) | Alkynes, Arylhydrazines | Metal-free; PPA acts as catalyst and solvent. mdpi.com |
| Hydrogen-Bonding Organocatalysis | Organocatalysts | General Substrates | Potential for green solvents and solvent-free conditions. rsc.org |
Photoredox Catalysis in Indole Synthesis
Photoredox catalysis, utilizing visible light to drive chemical reactions, has revolutionized organic synthesis by enabling transformations under mild conditions.
One application is the combined palladium- and photoredox-catalyzed C-H olefination for indole synthesis. nih.govkaust.edu.sa This dual catalytic system uses visible light to facilitate the direct C-H activation of aromatic enamines, leading to the formation of various indole derivatives in good yields. nih.govkaust.edu.sa This method represents a significant advance in C-H functionalization chemistry. nih.govkaust.edu.sa
The classic Fischer indole synthesis, which often requires harsh acidic conditions and high temperatures, has also been adapted to a milder photoredox-catalyzed version. thieme.de This approach allows for the synthesis of certain indole products that might be sensitive to traditional Fischer indole conditions, thereby expanding the scope of this venerable reaction. thieme.de
| Catalytic System | Reaction Type | Key Advantages |
| Palladium and Photoredox Catalyst | C-H Olefination | Mild reaction conditions; Direct C-H activation. nih.govkaust.edu.sa |
| Photoredox Catalyst | Fischer Indole Synthesis | Milder conditions than the classic method. thieme.de |
Multi-Component Reactions for the Expedient Synthesis of this compound Derivatives
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a complex product, incorporating most or all of the atoms of the starting materials. researchgate.net These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate libraries of structurally diverse compounds. researchgate.net
Several MCRs have been developed for the synthesis of tetrahydro-4H-indol-4-one derivatives, which are closely related to the this compound scaffold. researchgate.netosi.lv One such approach involves the one-pot, three-component reaction of β-enaminoketones (derived from cyclic 1,3-diones), arylglyoxal hydrates, and various anilines or other nucleophiles. researchgate.net These reactions can often be performed under environmentally friendly conditions, for instance, in water at room temperature without a catalyst, leading to high yields of the desired products. researchgate.net
The Ugi-tetrazole four-component reaction (UT-4CR) is another powerful MCR that has been employed in a two-step sequence to produce highly substituted 2-tetrazolo indoles. nih.gov This method involves the initial MCR followed by an acidic ring closure. nih.gov The versatility of the Ugi reaction allows for a wide range of substituents to be introduced, leading to significant molecular diversity. nih.gov
| MCR Type | Reactants | Product | Key Features |
| Three-Component Reaction | β-enaminoketones, Arylglyoxals, Anilines/Nucleophiles | Tetrahydro-4H-indol-4-one derivatives | Can be performed in water; Catalyst-free. researchgate.net |
| Ugi-Tetrazole (UT-4CR) | Anilines, Isocyanides, Aldehydes, TMSN3 | Substituted 2-tetrazolo indoles | Mild conditions; High structural diversity. nih.gov |
Stereoselective Synthesis of Chiral this compound Derivatives
The synthesis of enantiomerically pure compounds is of paramount importance in medicinal chemistry, as the biological activity of a molecule can be highly dependent on its stereochemistry. The stereoselective synthesis of chiral this compound derivatives can be approached through various strategies, often involving the use of chiral auxiliaries or catalysts.
One established strategy involves the use of chiral N-tert-butanesulfinyl imines. ua.es These chiral imines can undergo diastereoselective additions of nucleophiles, such as allylic or propargylic groups. The resulting chiral amines can then be elaborated into more complex heterocyclic structures. ua.es For instance, N-allylation or N-propargylation of a chiral homopropargylic amine, followed by cyclization reactions like ring-closing metathesis or [2+2+2] cyclotrimerization, can lead to the formation of chiral tetrahydroisoquinoline systems, which share structural similarities with the target indole framework. ua.es The chiral sulfinyl group can be readily removed under mild conditions after establishing the desired stereocenter. ua.es
Another approach utilizes chiral lactams derived from amino acids like (S)-tryptophanol. scispace.com These lactams serve as chiral building blocks that already contain the indole nucleus and a source of chirality. scispace.com Electrophilic cyclization reactions, such as the Bischler–Napieralski reaction or intramolecular α-amidoalkylation, can then be used to construct the additional rings, yielding enantiomerically enriched indolo[2,3-a]quinolizidine derivatives. scispace.com
Green Chemistry Principles Applied to this compound Synthesis
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The application of these principles to the synthesis of complex molecules like this compound is an area of active research.
The use of water as a reaction solvent is a cornerstone of green chemistry due to its non-toxic, non-flammable, and abundant nature. researchgate.net Several synthetic methods for indoles have been successfully adapted to aqueous media. For example, palladium on carbon (Pd/C) in the presence of a copper co-catalyst has been used for the synthesis of 2-substituted indoles in water via a coupling-cyclization strategy. beilstein-journals.org This methodology has proven effective for preparing a variety of indole derivatives. beilstein-journals.org
Multi-component reactions, as discussed earlier, are often amenable to being performed in water. The synthesis of tetrahydro-4H-indol-4-one derivatives from β-enaminoketones, arylglyoxals, and anilines is a prime example of a water-mediated, catalyst-free green protocol. researchgate.net
Solvent-free reactions represent another important green chemistry approach, minimizing waste and simplifying product purification. rsc.org While often requiring heating, these methods can be highly efficient. The PPA-mediated Fischer indole synthesis, where PPA acts as both catalyst and reaction medium, can be considered a pseudo-solvent-free system at a preparative scale. mdpi.com Research into organocatalyzed reactions has also shown that solvent-free conditions can sometimes provide comparable or even better results than reactions run in conventional organic solvents. rsc.org
| Green Approach | Methodology Example | Key Green Features |
| Water-Mediated | Pd/C-Cu catalyzed coupling-cyclization | Use of water as a benign solvent. researchgate.netbeilstein-journals.org |
| Water-Mediated | Three-component synthesis of indol-4-ones | Catalyst-free; Room temperature. researchgate.net |
| Solvent-Free | PPA-mediated Fischer indole synthesis | Minimizes organic solvent waste. mdpi.com |
| Solvent-Free | Hydrogen-bonding organocatalysis | Potential for reduced catalyst loading and waste. rsc.org |
Microwave-Assisted and Nanoparticle-Catalyzed Syntheses
Modern synthetic chemistry has increasingly turned towards greener and more efficient methodologies, with microwave-assisted organic synthesis (MAOS) and nanoparticle catalysis emerging as powerful tools for the construction of heterocyclic frameworks like indoles. nih.govopenmedicinalchemistryjournal.com These techniques offer significant advantages over classical methods, including dramatically reduced reaction times, improved yields, cleaner reaction profiles, and the potential for solvent-free conditions. sciforum.netnih.gov
Microwave-Assisted Synthesis:
Microwave irradiation provides rapid and uniform heating, which can accelerate reaction rates by orders of magnitude compared to conventional heating methods. nih.gov This high efficiency is particularly beneficial for the synthesis of indole derivatives, a core structure in numerous medicinally important compounds. nih.gov Various classical indole syntheses, such as the Fischer, Madelung, and Bischler-Mohlau reactions, have been successfully adapted to microwave conditions. nih.gov
For instance, the Madelung indole synthesis, which involves the intramolecular cyclization of an N-acyl-o-toluidine, can be performed under solvent-free microwave conditions. A mixture of an amide like 4-tert-butyl-N-o-tolylbenzamide and a base such as potassium tert-butoxide can be irradiated in a microwave oven to produce the corresponding indole in minutes, a significant improvement over traditional thermal methods. sciforum.net
Palladium-catalyzed intramolecular oxidative coupling is another effective strategy for indole synthesis that benefits from microwave assistance. The conversion of various N-aryl enamines into functionalized indoles, such as 2-methyl-1H-indole-3-carboxylate derivatives, can be optimized by exposing the neat mixture of reactants to microwave irradiation, leading to excellent yields and high regioselectivity. mdpi.com The combination of microwave irradiation with post-Ugi reactions has also proven effective for the rapid construction of diverse polycyclic indole-fused systems. nih.gov
Interactive Table: Comparison of Conventional vs. Microwave-Assisted Indole Synthesis
| Reaction Type | Conventional Heating Conditions | Microwave-Assisted Conditions | Key Advantage | Reference |
| Intramolecular Ullmann Etherification | 75% yield after 48 hours | 64% yield in 30 minutes | Drastic reduction in reaction time | nih.gov |
| Free Radical Cyclization | Required 280 minutes | Completed in 70 minutes | 4x faster reaction | nih.gov |
| Madelung Indole Synthesis | Typically requires high temperatures and long reaction times | 64% yield in 20 minutes (1000W) | Solvent-free, rapid synthesis | sciforum.net |
Nanoparticle-Catalyzed Synthesis:
The use of nanoparticles as catalysts represents a significant advancement in green chemistry, offering high catalytic activity, stability, and recyclability. researchgate.net Magnetic nanoparticles (MNPs) are particularly advantageous as they can be easily recovered from the reaction mixture using an external magnet, simplifying purification and allowing for catalyst reuse over multiple cycles without significant loss of activity. researchgate.netdntb.gov.ua
Various metal nanoparticles have been employed for the synthesis of indole derivatives. For example, magnesium oxide (MgO) nanoparticles have been used to catalyze the Friedel-Crafts alkylation of indoles with epoxides under solvent-free conditions. openmedicinalchemistryjournal.com Similarly, magnetic iron oxide (Fe₃O₄) nanoparticles have proven effective in synthesizing 3-substituted oxindoles. openmedicinalchemistryjournal.com
Palladium nanoparticles are also highly effective for indole synthesis via intramolecular Heck cyclization of N-vinyl or N-allyl-2-haloanilines. rsc.org This method allows for the synthesis of a variety of substituted indoles. rsc.org The catalytic system's high activity is often attributed to the in situ generation of Pd nanoparticles. rsc.org Furthermore, copper nanoparticles, sometimes supported on materials like SBA-15, have been used for the selective synthesis of 3-methylindole (B30407) from aniline (B41778) and glycerin, demonstrating how modifying nanoparticle supports can enhance catalytic performance. semanticscholar.org
Interactive Table: Examples of Nanoparticle-Catalyzed Indole Synthesis
| Catalyst | Reaction Type | Substrates | Key Finding | Reference |
| MgO Nanoparticles | Friedel-Crafts Alkylation | Indole and epoxides | Eco-friendly catalyst for ring-opening of epoxides by indole under solvent-free conditions. | openmedicinalchemistryjournal.com |
| Palladium(II)-PEG | Intramolecular Heck Cyclization | N-vinyl and N-allyl-2-haloanilines | High activity due to in situ generation of Pd nanoparticles. | rsc.org |
| Manganese Ferrite (MnFe₂O₄) Nanoparticles | C3-Benzylation | Indoles and benzyl (B1604629) alcohols | Efficient synthesis of 3-benzylated indoles. | researchgate.net |
| Copper (Cu) Nanoparticles on SBA-15 | Annulation | Aniline and glycerin | Selective synthesis of 3-methylindole. | semanticscholar.org |
Scalable Synthesis and Process Optimization for this compound Precursors
The transition from laboratory-scale synthesis to large-scale production presents numerous challenges, including cost, safety, and reproducibility. Therefore, the development of scalable and robust synthetic routes is of paramount importance. Research has focused on creating efficient, multi-step protocols that can deliver significant quantities of indole precursors from readily available starting materials. researchgate.net
A notable scalable, consecutive two-step synthesis for N-unprotected polysubstituted indoles has been reported, which is applicable to precursors of this compound. researchgate.net This protocol is centered around the sciforum.netsciforum.net-sigmatropic rearrangement of N-oxyenamines. These key intermediates are generated from the DABCO-catalyzed reaction of N-arylhydroxylamines and conjugated terminal alkynes. researchgate.net This method provides a pathway to a wide array of indole structures, including the specific analog, methyl this compound-3-carboxylate, which was synthesized in a 71% yield. researchgate.net
The optimization of such a process involves systematically varying reaction parameters to maximize yield and purity while minimizing costs and reaction time. Key variables often include the choice of solvent, catalyst, base, and reaction temperature. researchgate.net For the synthesis of indole-3-carboxylates, a detailed optimization was performed.
Interactive Table: Optimization of Reaction Conditions for Indole Synthesis researchgate.net
| Entry | Solvent | Base (equiv.) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Toluene | DBU (1.5) | 100 | 12 | 53 |
| 2 | Dioxane | DBU (1.5) | 100 | 12 | 45 |
| 3 | CH₃CN | DBU (1.5) | 80 | 12 | 41 |
| 4 | Toluene | DABCO (1.5) | 100 | 12 | 65 |
| 5 | Toluene | Et₃N (1.5) | 100 | 12 | <10 |
| 6 | Toluene | DABCO (2.0) | 100 | 12 | 82 |
| 7 | Toluene | DABCO (2.0) | 80 | 24 | 71 |
Conditions based on the reaction of N-Benzoyl-N-phenylhydroxylamine and methyl propiolate. The optimal conditions found (Entry 6) were highlighted as providing the best yield. researchgate.net
Process optimization also extends to the synthesis of key intermediates. For instance, in the synthesis of the drug Sertindole, a key intermediate is 5-chloro-1-(4-fluorophenyl)-indole. researchgate.net The Ullmann reaction used to produce this intermediate required significant optimization to improve yield and reproducibility for large-scale production. This involved careful selection and purification of the starting materials (e.g., 5-chloroindole), as well as finding a suitable catalyst and solvent system to ensure the reaction proceeds to completion efficiently. researchgate.net Such optimization efforts are crucial for developing viable kilo-scale syntheses that are economical and produce high-purity products. researchgate.net
Another general strategy employed in scalable synthesis is the use of a "place holding group." In the synthesis of 7-methyl-4-azaindole, a bromine atom was used as a placeholder on the pyridine (B92270) ring throughout the reaction sequence. It was removed only in the final reductive cyclization step to yield the desired azaindole ring, demonstrating a robust approach for constructing complex heterocycles on a larger scale. researchgate.net These principles of careful optimization and strategic synthetic design are directly applicable to producing precursors for this compound in industrially relevant quantities.
Chemical Reactivity and Derivatization of the 1,6,7,8 Tetrahydrocyclopenta G Indole Scaffold
Electrophilic Aromatic Substitution Reactions on the Indole (B1671886) Moiety
The indole ring is inherently electron-rich, making it highly susceptible to electrophilic aromatic substitution (EAS). nih.govpearson.com This reactivity is significantly greater than that of benzene (B151609), with a reaction rate estimated to be 10¹³ times faster. pearson.com The delocalization of the nitrogen lone pair electrons increases the electron density of the pyrrole (B145914) ring, particularly at the C5-position (equivalent to the C3-position in a standard indole), which is the most nucleophilic and common site for electrophilic attack. nih.govresearchgate.net
Key electrophilic substitution reactions such as the Vilsmeier-Haack and Mannich reactions have been successfully applied to indole systems, demonstrating the versatility of this approach for introducing functional groups.
Vilsmeier-Haack Reaction: This reaction allows for the formylation of electron-rich aromatic compounds. wikipedia.orgorganic-chemistry.org It employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). wikipedia.orgijpcbs.com The electrophile, a chloroiminium ion, attacks the electron-rich C5-position of the 1,6,7,8-tetrahydrocyclopenta[g]indole. Subsequent hydrolysis of the resulting iminium ion intermediate yields the corresponding aldehyde. wikipedia.orgyoutube.com This provides a direct method for introducing a formyl group, a valuable synthetic handle for further transformations.
Mannich Reaction: The Mannich reaction is a three-component condensation that introduces an aminomethyl group onto an active hydrogen-containing compound. nih.gov In the context of the this compound scaffold, the reaction involves an aldehyde (often formaldehyde), a primary or secondary amine, and the indole itself. nih.govresearchgate.net An iminium ion, formed from the amine and aldehyde, acts as the electrophile, which is then attacked by the nucleophilic C5-position of the indole ring to furnish the C5-aminomethylated product. nih.gov
Table 1: Electrophilic Aromatic Substitution Reactions on the Indole Moiety
| Reaction | Reagents | Electrophile | Product Type | Ref. |
|---|---|---|---|---|
| Vilsmeier-Haack | DMF, POCl₃, then H₂O | Chloroiminium ion | 5-Formyl-1,6,7,8-tetrahydrocyclopenta[g]indole | wikipedia.org, ijpcbs.com, organic-chemistry.org |
| Mannich | CH₂O, R₂NH | Iminium ion (CH₂=NR₂⁺) | 5-(Dialkylaminomethyl)-1,6,7,8-tetrahydrocyclopenta[g]indole | nih.gov, researchgate.net |
Functionalization at Nitrogen and Carbon Centers of this compound
Beyond electrophilic substitution on the pyrrole ring, the this compound scaffold offers multiple sites for functionalization, including the indole nitrogen (N4) and the benzylic carbons (C6 and C8) of the cyclopentane (B165970) ring.
Functionalization at the Indole Nitrogen (N-Functionalization): The N-H proton of the indole is slightly acidic and can be removed by a base to generate a nucleophilic indolide anion. researchgate.net This anion readily reacts with various electrophiles, leading to N-acylated and N-alkylated products.
N-Acylation: This is a common strategy for both protecting the indole nitrogen and introducing carbonyl functionality. Reagents such as acyl chlorides or carboxylic acids activated with coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) are frequently used. nih.govresearchgate.net The reaction's efficiency can be influenced by substituents on the indole core; electron-withdrawing groups generally lead to higher yields. researchgate.net Alternatively, catalytic dehydrogenative coupling of indoles with primary alcohols, using catalysts like tetrapropylammonium (B79313) perruthenate (TPAP), provides a direct route to N-acyl indoles. nih.gov
N-Alkylation: The introduction of alkyl groups at the nitrogen position is crucial for modifying the steric and electronic properties of the molecule. mdpi.com Classical methods involve the use of alkyl halides with a base. nih.govrsc.org More sustainable "borrowing hydrogen" methodologies, which use alcohols as alkylating agents catalyzed by transition metals like iron, have also been developed. nih.gov The choice of base and reaction conditions is critical for achieving selective N-alkylation over competing C-alkylation. nih.govgoogle.com
Functionalization at Carbon Centers (C-Functionalization): The cyclopentane portion of the scaffold contains benzylic C6 and C8 positions that are potential sites for functionalization, although reactions at these positions are less common than modifications to the indole core. Chemoenzymatic approaches have shown promise for achieving site-selective functionalization. For instance, prenyltransferases have been used for the selective alkylation of the C6 position on related indole structures. nih.gov Direct functionalization of the C2 and C3 positions of the indole ring (corresponding to C9a and C5 in the tetrahydrocyclopenta[g]indole system) can be achieved through methods like iodine-copper exchange reactions, allowing for sequential introduction of different substituents. nih.gov
Table 2: Functionalization at Nitrogen and Carbon Centers
| Position | Reaction Type | Typical Reagents | Product Type | Ref. |
|---|---|---|---|---|
| N4 | N-Acylation | RCOCl, Base; or RCOOH, DCC | 4-Acyl derivative | nih.gov, researchgate.net |
| N4 | N-Alkylation | RX, Base; or RCH₂OH, Catalyst | 4-Alkyl derivative | nih.gov, mdpi.com, google.com |
| C6/C8 | C-Alkylation | Prenyl donors, Prenyltransferase | C6-Alkylated derivative | nih.gov |
Rearrangement Reactions Involving the Cyclopenta[g]indole System
The fused ring system of cyclopenta[g]indoles can participate in several types of rearrangement reactions, often catalyzed by acids or transition metals. These reactions can lead to significant structural reorganization, providing access to novel and complex molecular architectures.
Acid-Catalyzed Rearrangements: In the presence of strong acids like p-toluenesulfonic acid (p-TsOH) or Lewis acids such as iron(III) chloride (FeCl₃), vinylindoles and related precursors can undergo cycloaddition and rearrangement cascades. acs.org These processes may involve the formation of carbocationic intermediates that rearrange before cyclizing, leading to the construction of expanded ring systems like cyclohepta[b]indoles instead of the expected cyclopenta[b]indoles. acs.org
Gold-Catalyzed Rautenstrauch Rearrangement: This dearomative rearrangement has been applied to precursors of cyclopenta[b]indoles. nih.govacs.org Gold(I) catalysts activate enynyl acetates, initiating a nih.govnih.gov-sigmatropic rearrangement followed by a Nazarov cyclization to construct the fused cyclopentanone (B42830) ring, yielding cyclopenta[b]indol-1-ones. nih.gov
Sommelet-Hauser Rearrangement: This rearrangement has been observed as an unexpected outcome during cyclization reactions of complex indole systems. semanticscholar.orgresearchgate.net It involves the formation of a sulfonium (B1226848) ylide followed by a nih.govnih.gov-sigmatropic shift, which can introduce a methylsulfanylmethyl group onto the indole ring, typically at the C4 position (which would be C9 in the tetrahydrocyclopenta[g]indole system). semanticscholar.orgresearchgate.net
Table 3: Rearrangement Reactions
| Reaction Name | Catalyst/Conditions | Key Intermediate | Outcome | Ref. |
|---|---|---|---|---|
| Acid-Catalyzed Rearrangement | p-TsOH or FeCl₃ | Carbocation | Ring expansion (e.g., to cyclohepta[b]indoles) | acs.org |
| Rautenstrauch Rearrangement | Gold(I) catalyst | Pentadienyl cation | Formation of cyclopenta[b]indol-1-ones | nih.gov, acs.org |
| Sommelet-Hauser Rearrangement | Swern reagents (e.g., TFAA, DMSO) | Sulfonium ylide | C-Alkylation via nih.govnih.gov-sigmatropic shift | semanticscholar.org, researchgate.net |
Annulation and Fused Ring System Formations from this compound Precursors
The this compound scaffold serves as a valuable building block for the synthesis of more complex, polycyclic heterocyclic systems through annulation reactions. These reactions involve the construction of a new ring fused onto the existing framework.
Palladium-Catalyzed Annulation: Palladium catalysis is a powerful tool for indole synthesis and functionalization. acs.org Annulation reactions, such as the coupling of iodoanilines with ketones, can be adapted to build the indole core itself. acs.org For pre-formed scaffolds like tetrahydrocyclopenta[g]indole, palladium-catalyzed cross-coupling and cyclization reactions can be envisioned to construct additional rings. For example, functional groups introduced at the nitrogen or carbon positions can serve as handles for subsequent intramolecular or intermolecular cyclizations.
[4+2] Annulation: Lewis acid-catalyzed [4+2] annulation reactions, while more commonly applied to simpler systems, represent a potential strategy for fusing a six-membered ring onto the tetrahydrocyclopenta[g]indole framework. rsc.org This could involve treating a diene-functionalized derivative of the indole with a suitable dienophile in the presence of a Lewis acid to construct a new carbocyclic or heterocyclic ring.
Multi-component Reactions: The development of one-pot, multi-component reactions provides an efficient pathway to densely functionalized fused systems. For example, a three-component reaction involving 2-alkynylbenzyl alcohols and aminophenyl-propynols, catalyzed by triflic acid, has been used to access complex N,O-containing pentacyclic cyclopenta[b]indole (B15071945) scaffolds. nih.gov
Table 4: Annulation and Fused Ring System Formations
| Reaction Type | Catalyst/Reagents | Description | Product | Ref. |
|---|---|---|---|---|
| Palladium-Catalyzed Annulation | Pd catalyst, Base | Cross-coupling followed by cyclization. | Fused polycyclic indoles | acs.org |
| Acid-Catalyzed Cascade | Triflic acid, Sc(OTf)₃ | Cascade involving cycloisomerization and conjugate additions. | N,O-containing pentacyclic scaffolds | nih.gov |
| [4+2] Annulation | Lewis Acid | Cycloaddition of a diene and dienophile. | Fused six-membered rings | rsc.org |
Compound List
Advanced Spectroscopic and Analytical Characterization Methodologies in 1,6,7,8 Tetrahydrocyclopenta G Indole Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformation Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of indole (B1671886) derivatives, including 1,6,7,8-Tetrahydrocyclopenta[g]indole. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the precise assignment of the molecular structure.
In the study of indole compounds, definitive assignments of ¹³C NMR spectra can be achieved using two-dimensional heteronuclear correlation (HETCOR) experiments, which correlate the chemical shifts of directly bonded carbon and proton atoms. clockss.org This technique, combined with homonuclear ¹H double resonance measurements, provides unambiguous structural confirmation. clockss.org The chemical shifts observed in NMR spectra are sensitive to the solvent and concentration, a factor that must be considered for accurate interpretation. clockss.org For the parent indole molecule, ¹H NMR spectra have been extensively studied in various solvents, such as CDCl₃. hmdb.ca
For substituted tetrahydrocyclopenta[b]indole (B8403719) derivatives, ¹H and ¹³C NMR are crucial for confirming the successful synthesis and for characterizing the final structure. mdpi.com For example, in the synthesis of 4,7-bis(2,3,3a,8b-tetrahydrocyclopenta[b]indol-4(1H)-yl)- springernature.comchemijournal.comuni.luthiadiazolo[3,4-c]pyridine, both ¹H and ¹³C NMR were used to establish the structure of the newly synthesized compounds. mdpi.com
| Assignment | Shift (ppm) |
|---|---|
| A | 11.3 |
| B | 6.717 |
| C | 6.258 |
| D | 2.748 |
| E | 2.293 |
| F | 2.004 |
Note: The data presented is for 1,5,6,7-tetrahydro-4-indolone in DMSO-d6 and serves as an illustrative example of NMR data for a related tetrahydro-indole structure. chemicalbook.com
Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides information about the structure through the analysis of fragmentation patterns.
For this compound, the predicted monoisotopic mass is 157.08914 Da. uni.lu High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the elemental formula of a molecule. For instance, in the characterization of a bromo-substituted tetrahydrocyclopenta[b]indole derivative, HRMS (ESI-TOF) was used to determine the precise mass, which was found to be in close agreement with the calculated value. mdpi.com
Electron ionization (EI) mass spectrometry is another common technique that provides detailed fragmentation patterns, which can serve as a fingerprint for a particular compound. The mass spectrum of a related compound, cis-1H-Isoindole-1,3(2H)-dione, 3a,4,7,7a-tetrahydro-, shows characteristic fragment ions that aid in its identification. nist.gov Tandem mass spectrometry (MS/MS) is particularly useful for analyzing complex mixtures, as it allows for the fragmentation of selected ions, providing more detailed structural information. researchgate.net
Data sourced from PubChemLite. uni.luChromatographic Techniques (HPLC, GC) for Purity Assessment and Separation of Isomers
Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for the separation, purification, and purity assessment of chemical compounds. These methods are widely used in the analysis of indole derivatives.
HPLC is a versatile technique for separating compounds in a mixture based on their differential interactions with a stationary and a mobile phase. nih.gov It is frequently used to determine the purity of synthesized compounds and to isolate specific isomers. nih.gov
Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is another powerful tool for the analysis of volatile compounds. In the study of tryptophan metabolites, which include indole derivatives, GC-MS is used for their determination in biological samples after a derivatization step to increase their volatility. mdpi.com The separation is achieved based on the compound's boiling point and affinity for the stationary phase. mdpi.com
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal proof of a molecule's structure, including its absolute stereochemistry.
Hyphenated Techniques in Indole Derivative Analysis
Hyphenated techniques combine a separation method with a spectroscopic detection method, offering the advantages of both in a single analysis. chemijournal.comresearchgate.net These techniques are particularly powerful for the analysis of complex mixtures, such as natural product extracts or biological samples, where indole derivatives are often found. springernature.com
The most common hyphenated techniques include GC-MS and LC-MS. nih.gov LC-MS is highly versatile and can be used to detect a wide range of compounds, from non-polar to highly polar molecules like peptides and proteins. chemijournal.com It is widely used for compound identification and purity assessment. researchgate.net
More advanced hyphenated techniques include LC-NMR, which directly couples the separation power of HPLC with the structural elucidation capabilities of NMR. chemijournal.com This allows for the direct acquisition of NMR spectra for individual components of a mixture as they elute from the chromatography column. researchgate.net The combination of multiple techniques, such as LC-PDA-MS (Liquid Chromatography-Photodiode Array-Mass Spectrometry), provides even more comprehensive information in a single run. nih.gov
Computational Chemistry and Theoretical Studies of 1,6,7,8 Tetrahydrocyclopenta G Indole
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to predict the electronic structure and reactivity of organic molecules. For derivatives of 1,6,7,8-tetrahydrocyclopenta[g]indole, DFT calculations have been pivotal in rationalizing reaction outcomes and understanding electronic properties.
Detailed research findings from silylium-catalyzed (4+2) annulation reactions involving 1-methyl-1,6,7,8-tetrahydrocyclopenta[g]indole have demonstrated the predictive power of DFT. epfl.ch In these studies, computational protocols were employed to investigate the reaction mechanism, finding that an irreversible exothermic iminium formation, followed by a C-3 attack from the indole (B1671886) moiety, proceeds with a calculated energy barrier of 18.0 kcal/mol. epfl.ch Such calculations are crucial for predicting the feasibility of a reaction pathway and understanding the stability of intermediates.
While comprehensive DFT studies on the electronic properties of the parent this compound are not extensively documented, the methodologies applied to its derivatives provide a clear framework for such investigations. These would typically involve geometry optimization to find the most stable conformation, followed by calculation of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO) to predict sites of electrophilic and nucleophilic attack.
Table 1: Illustrative DFT Computational Details for a Reaction Involving a this compound Derivative
| Parameter | Details | Reference |
|---|---|---|
| Reaction Studied | Silylium-catalyzed (4+2) annulation | epfl.ch |
| Reactant | 1-methyl-1,6,7,8-tetrahydrocyclopenta[g]indole | epfl.ch |
| Key Intermediate | Z silyl (B83357) enol ether | epfl.ch |
| Calculated Step | Iminium formation and C-3 indole attack | epfl.ch |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a powerful computational method for exploring the conformational landscape of flexible molecules and their interactions with other molecules over time. The this compound structure possesses a non-rigid cyclopentane (B165970) ring fused to the indole system, suggesting that multiple low-energy conformations may exist.
Despite the potential of this technique, specific molecular dynamics simulation studies exclusively focused on this compound are not widely available in peer-reviewed literature. However, the application of MD to the broader class of indole derivatives is common and serves as a blueprint for future studies on this specific scaffold.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Potential
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity. The development of such models is a key step in computational drug discovery, allowing for the prediction of the activity of new, unsynthesized compounds.
The rationale for developing QSAR models for derivatives of this compound is supported by patent literature, where its sulfonamide derivatives have been included in libraries of compounds with potential therapeutic applications, such as for the treatment of myelination diseases. google.com The synthesis of various functionalized this compound derivatives, such as carboxylates and carboxaldehydes, further highlights the interest in this scaffold for developing new molecules with potential bioactivity. nih.govlookchem.comresearchgate.net
A typical QSAR study on this scaffold would involve:
Synthesizing a library of derivatives with varied substituents.
Measuring the biological activity of these compounds in a relevant assay.
Calculating a set of molecular descriptors (e.g., electronic, steric, and lipophilic properties) for each compound.
Using statistical methods to build a mathematical equation linking the descriptors to the observed activity.
While a specific QSAR model for this compound derivatives is not yet published, the inclusion of this scaffold in medicinal chemistry programs suggests that such studies may be of future interest.
In Silico Mechanistic Investigations of Reaction Pathways
In silico mechanistic investigations, primarily using DFT, are essential for understanding the step-by-step process of chemical reactions. These studies can elucidate the structures of transition states and intermediates, providing a level of detail that is often difficult to obtain through experimental means alone.
A notable example is the in silico investigation of the silylium-catalyzed (4+2) annulation of an aminocyclobutane with 1-methyl-1,6,7,8-tetrahydrocyclopenta[g]indole. epfl.ch DFT calculations were used to rationalize a divergent reaction outcome. epfl.ch The computational study explored the reaction pathway starting from the opening of the cyclobutane (B1203170) ring to form a silyl enol ether intermediate. epfl.ch The subsequent steps, including the formation of an iminium ion and the nucleophilic attack by the indole, were computationally modeled to understand the energetics of the reaction and explain the observed diastereoselectivity. epfl.ch
Table 2: Key Steps in the Computationally Investigated Mechanism of Annulation with a this compound Derivative
| Step | Description | Computational Finding | Reference |
|---|---|---|---|
| 1 | Cyclobutane Ring Opening | Formation of a silyl enol ether intermediate. | epfl.ch |
| 2 | Iminium Formation | Irreversible and exothermic process. | epfl.ch |
| 3 | Nucleophilic Attack | C-3 of the indole attacks the iminium ion. | epfl.ch |
These in silico studies are invaluable for optimizing reaction conditions and for designing new reactions with predictable outcomes.
Studies on Dispersion Interactions and Regioselectivity Control
Regioselectivity, the control of which position on a molecule reacts, is a fundamental challenge in organic synthesis. In indole chemistry, reactions can occur at various positions on both the pyrrole (B145914) and benzene (B151609) rings. Computational studies can help predict and explain the observed regioselectivity.
In the context of reactions related to this compound, theoretical studies have been mentioned as a means to understand regioselectivity. For instance, in a protocol for synthesizing polysubstituted indoles, theoretical studies on a related system pointed to stabilizing interactions between a substituent's lone pair and the LUMO of the transition state as the controlling factor for regioselectivity. nih.gov
While specific computational studies on the role of dispersion interactions in controlling the regioselectivity of this compound are yet to be reported, this is an active area of research in computational chemistry. Such studies would likely employ high-level DFT calculations that include corrections for dispersion forces to accurately model the subtle non-covalent interactions that can influence the energy of different reaction pathways and thus determine the final product distribution. The synthesis of specifically functionalized derivatives, such as methyl this compound-3-carboxylate and 1-methyl-1,6,7,8-tetrahydrocyclopenta[g]indole-3-carbaldehyde, provides a rich platform for future experimental and computational investigations into regioselectivity. nih.govlookchem.comresearchgate.net
Biological Activity and Mechanistic Investigations of 1,6,7,8 Tetrahydrocyclopenta G Indole and Its Derivatives
In Vitro Cellular Assays for Biological Response Screening
The indole (B1671886) nucleus is a privileged scaffold in medicinal chemistry, forming the core of many natural and synthetic compounds with anticancer properties. nih.govnih.gov Derivatives of the 1,6,7,8-Tetrahydrocyclopenta[g]indole framework have been specifically investigated for their ability to inhibit the growth of various cancer cell lines.
A study focused on cyclopenten-[g]annelated isoindigos, which are derivatives of cyclopenta[g]indole-2,3-dione, evaluated their in vitro anti-proliferative activities against human promyelocytic leukemia (HL-60) and breast adenocarcinoma (MCF-7) cell lines. researchgate.net The results indicated that N-alkylation and the introduction of a nitro group significantly influenced the cytotoxic potency. researchgate.net Notably, the N-1-methyl-5′-nitro derivative (Compound 5g in the study) showed the highest activity against HL-60 cells, with a half-maximal inhibitory concentration (IC₅₀) of 67 nM. researchgate.net Several other derivatives in this series also demonstrated moderate activity against the MCF-7 cell line. researchgate.net
Another series of derivatives, specifically 3-substituted-indolin-2-ones featuring a tetrahydroindole moiety, were found to inhibit growth factor-dependent cell proliferation, which is a key process in cancer progression. nih.govacs.org Research into other indole-aryl amide derivatives has also shown significant cytotoxic effects against a panel of tumor cell lines, including those for colon cancer (HT29), cervical cancer (HeLa), breast cancer (MCF7), and prostate cancer (PC-3). nih.govresearchgate.net For instance, one derivative demonstrated noteworthy selectivity for HT29 colon cancer cells while not affecting healthy human intestinal cells. nih.govresearchgate.net Another compound was particularly active against the MCF7 breast cancer cell line with an IC₅₀ value of 0.49 µM. nih.gov These findings underscore the potential of the broader indole scaffold in developing new antiproliferative agents. nih.govresearchgate.net
| Compound ID (from study) | Substituents | IC₅₀ (HL-60 cells) | IC₅₀ (MCF-7 cells) | Source |
|---|---|---|---|---|
| 5a | N-H, 5'-H | 73 nM | >100 µM | researchgate.net |
| 5d | N-H, 5'-Nitro | 198 nM | 51 µM | researchgate.net |
| 5e | N-Methyl, 5'-H | 123 nM | 68 µM | researchgate.net |
| 5f | N-Methyl, 5'-Bromo | 89 nM | 79 µM | researchgate.net |
| 5g | N-Methyl, 5'-Nitro | 67 nM | 62 µM | researchgate.net |
| Doxorubicin | Reference Drug | 22 nM | 0.5 µM | researchgate.net |
Derivatives of this compound have been engineered to act as inhibitors of specific enzymes that are critical in various disease pathways.
KDR Kinase (VEGFR-2) Inhibition The Kinase insert Domain containing Receptor (KDR), also known as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), is a key regulator of angiogenesis, a process essential for tumor growth and metastasis. researchgate.netnih.gov Consequently, inhibiting this receptor tyrosine kinase is a major strategy in cancer therapy. nih.gov
A series of 3-substituted indolin-2-ones incorporating a tetrahydroindole moiety were specifically developed as inhibitors of receptor tyrosine kinases, including KDR. nih.govacs.orgcapes.gov.br Structure-activity relationship studies revealed that compounds with a propionic acid group at the C-3' position of the tetrahydroindole ring were among the most potent inhibitors. nih.govacs.org One of the most active compounds identified, designated 9d in the study, demonstrated a potent inhibitory concentration (IC₅₀) of 4 nM against KDR. nih.govacs.org These compounds were highly selective, showing no activity against Epidermal Growth Factor Receptor (EGF-R) tyrosine kinase. nih.govacs.org The research provided strong evidence that these tetrahydroindole derivatives have the potential for therapeutic use in diseases driven by angiogenesis. nih.govacs.org
| Compound ID (from study) | Target Kinase | IC₅₀ (nM) | Source |
|---|---|---|---|
| 9d | VEGF-R2 (KDR) | 4 | acs.org |
| 9h | FGF-R1 | 80 | acs.org |
| 9b | PDGF-Rβ | 4 | acs.org |
Acetylcholinesterase, Integrase, and Sortase A Inhibition The indole framework is present in many compounds that inhibit various enzymes. For instance, indole-based thiadiazole derivatives have been explored as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer's disease. nih.govsemanticscholar.org Similarly, the indole nucleus is a feature in some inhibitors of Sortase A, a bacterial enzyme crucial for virulence, making it a target for developing anti-infective agents. rsc.orgnih.govnih.gov However, specific research data detailing the inhibitory activity of this compound derivatives against acetylcholinesterase, HIV-1 integrase, or Sortase A is not extensively covered in the available literature, indicating a potential area for future investigation.
Receptor Modulation and Ligand-Target Interaction Mechanisms
The ability of this compound derivatives to bind and modulate various G protein-coupled receptors (GPCRs) has also been an area of scientific inquiry.
Sphingosine-1-phosphate (S1P) receptors are a class of GPCRs that regulate numerous physiological processes, including immune cell trafficking. nih.govmdpi.commdpi.com Modulators of these receptors, particularly agonists of the S1P₁ receptor subtype, have been developed as therapies for autoimmune diseases like multiple sclerosis. nih.govnih.gov Research has led to the discovery of potent S1P₁ receptor agonists based on tricyclic indole structures, demonstrating that the indole scaffold can be adapted for this target. nih.gov While these findings highlight the potential of indole derivatives to function as S1P receptor modulators, specific studies detailing the ligand-target interaction mechanisms for derivatives of this compound with S1P receptors are not prominently featured in the reviewed literature.
Serotonin (B10506) (5-hydroxytryptamine, or 5-HT) receptors are a large family of GPCRs and ligand-gated ion channels that are important targets for treating a wide range of neuropsychiatric disorders. researchgate.netmdpi.com The indole ring is a core component of serotonin itself, making indole derivatives prime candidates for 5-HT receptor ligands. Research has shown that simple marine-derived indole alkaloids can bind to multiple 5-HT receptor subtypes, including 5-HT₁ₐ, 5-HT₁ₑ/₁ₙ, 5-HT₂ₑ, 5-HT₆, and 5-HT₇, with high nanomolar affinity. researchgate.net More complex dimeric indole derivatives have also been shown to possess affinity for serotonin receptors. nih.gov Despite the established role of the indole nucleus in 5-HT receptor binding, detailed investigations into the specific binding and activation profiles of this compound derivatives at various 5-HT receptor subtypes remain a field for further exploration.
The prostaglandin (B15479496) D2 (PGD₂) receptor, also known as the DP receptor, is implicated in allergic responses and inflammation. nih.gov Antagonists of this receptor are of therapeutic interest for conditions such as asthma and allergic rhinitis. nih.gov A novel series of potent and selective DP receptor antagonists based on an indole scaffold has been identified. nih.gov The optimization of this series led to compounds with high binding affinity (Kᵢ values as low as 1.8 nM) and functional antagonism, effectively inhibiting PGD₂-induced effects in cellular assays. nih.gov This demonstrates the suitability of the indole structure for developing DP receptor antagonists. However, studies focusing specifically on the antagonism of the PGD₂ receptor by derivatives of this compound have not been specifically detailed in the surveyed scientific reports.
β-Adrenoceptor Antagonism
β-Adrenoceptor antagonists, commonly known as β-blockers, are a critical class of drugs for managing cardiovascular diseases such as hypertension and angina. nih.gov They function by blocking the effects of endogenous catecholamines like adrenaline at β-adrenoceptors in the heart, leading to a decrease in heart rate and contractile force. nih.gov The development of β-blockers with selectivity for the β1-adrenoceptor, which is predominant in the heart, over the β2-adrenoceptor in the airways is a key objective to minimize side effects like bronchospasm. nih.gov
The indole nucleus is a versatile scaffold that has been explored for its interaction with various receptors, including adrenoceptors. researchgate.net While some cyclized indole derivatives have been investigated as potent and highly selective agonists for the human β3-adrenergic receptor, this indicates the potential for the indole framework to bind within the adrenergic receptor family. The design of specific derivatives of the this compound scaffold could potentially yield compounds with antagonistic activity. The therapeutic efficacy and side-effect profile of such potential antagonists would largely depend on their selectivity for β1- versus β2- and β3-adrenoceptors. nih.gov
Anti-Inflammatory Mechanisms and Pathways
The indole scaffold is a cornerstone in the development of anti-inflammatory agents, with indomethacin (B1671933) being a classic example of an indole-containing non-steroidal anti-inflammatory drug (NSAID). mdpi.com The mechanisms of action for many indole derivatives involve the inhibition of key enzymes in the inflammatory cascade. nih.gov
A primary pathway targeted by these compounds is the cyclooxygenase (COX) pathway. nih.gov COX enzymes (COX-1 and COX-2) are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. nih.gov Many indole derivatives have demonstrated potent inhibitory activity against these enzymes. nih.gov Some newer indole-based compounds have been designed as selective COX-2 inhibitors, which is a desirable trait as COX-1 has a protective role in the gastrointestinal tract. nih.gov
Beyond COX inhibition, the anti-inflammatory effects of indole derivatives can be attributed to several other mechanisms:
Modulation of Pro-inflammatory Cytokines: Certain indole-imidazole hybrids have been shown to suppress the lipopolysaccharide (LPS)-induced production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in macrophage cell lines. rsc.org
Inhibition of Leukocyte Migration: The anti-inflammatory response also involves reducing the migration of leukocytes to the site of inflammation. Derivatives like N-salicyloyltryptamine have been found to significantly decrease the infiltration of leukocytes in animal models of peritonitis. researchgate.net
Antioxidant Activity: Inflammation is closely linked to oxidative stress. Many indole compounds possess antioxidant properties, scavenging reactive oxygen species (ROS) that contribute to the inflammatory process. mdpi.comresearchgate.net This is achieved by reducing the levels of oxidative stress markers like thiobarbituric acid reactive species (TBARS) and decreasing the activity of enzymes like myeloperoxidase (MPO). researchgate.net
Table 1: Anti-Inflammatory Activity of Selected Indole Derivatives
| Compound Class | Mechanism of Action | Key Findings | Reference |
|---|---|---|---|
| Indole acetohydrazide derivatives | COX-2 Inhibition | Compound S3 showed significant anti-inflammatory activity and selective COX-2 inhibition. | nih.gov |
| Indole-imidazole[2,1-b]thiazole hybrids | Inhibition of NO, TNF-α, IL-6 | Compound 13b potently inhibited pro-inflammatory cytokine production in RAW264.7 cells. | rsc.org |
| Caulerpin (bisindole alkaloid) | COX inhibition, Antioxidant activity | Inhibited capsaicin-induced ear edema in mice by 55.8%. | mdpi.com |
| N-salicyloyltryptamine (NST) | Reduced leukocyte migration, Antioxidant | Significantly decreased MPO activity and TBARS levels in a peritonitis model. | researchgate.net |
Antiviral and Antibacterial Activity Mechanistic Studies
The indole nucleus is a key pharmacophore in the development of anti-infective agents due to its presence in many natural alkaloids with antimicrobial and antiviral properties. nih.govfrontiersin.org Derivatives of the this compound scaffold could exhibit similar activities through various mechanisms.
Antiviral Mechanisms: Indole derivatives have been developed to combat a range of viruses, including Human Immunodeficiency Virus (HIV) and Hepatitis C Virus (HCV). nih.govnih.gov Their mechanisms often involve the inhibition of critical viral enzymes or processes:
Entry and Fusion Inhibition: Some indole-based compounds act as HIV-1 fusion inhibitors by targeting the viral glycoprotein (B1211001) gp41, preventing the virus from fusing with host cells. nih.gov Arbidol, a highly functionalized indole derivative, is a broad-spectrum antiviral that inhibits viral entry. nih.gov
Enzyme Inhibition: Indole derivatives can act as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV, as seen with drugs like Delavirdine. Others inhibit viral proteases, which are essential for the maturation of new viral particles, or viral polymerases like the HCV NS5A protein, which is crucial for viral replication. nih.gov
Antibacterial Mechanisms: The antibacterial action of indole derivatives often stems from their ability to interfere with essential bacterial processes. Alkaloids derived from tryptophan, the parent amino acid of indole, are known to have antibacterial activities. frontiersin.org Studies on synthetic indole derivatives have revealed activities against both Gram-positive and Gram-negative bacteria. The mechanisms can include the inhibition of bacterial DNA synthesis or other vital cellular functions. frontiersin.org
Table 2: Antimicrobial Activity of Selected Indole Derivatives
| Compound/Drug | Target Organism/Virus | Mechanism of Action | Activity | Reference |
|---|---|---|---|---|
| Bisindole 6j | HIV-1 | gp41 Fusion Inhibitor | EC50 = 0.2 µM | nih.gov |
| Arbidol | Influenza A/B, SARS-CoV | Entry Inhibitor | Broad-spectrum antiviral | nih.gov |
| MK-8742 | Hepatitis C Virus (HCV) | NS5A Polymerase Inhibitor | Potent anti-HCV profile | nih.gov |
| Tetracyclic Indole 4 | Hepatitis C Virus (HCV) | NS5A Inhibitor | Potent against specific genotypes | nih.gov |
Neuroprotective Properties and Associated Molecular Pathways
Indole alkaloids and related synthetic compounds have shown significant promise as neuroprotective agents, acting through multiple pathways to protect neurons from damage and degeneration. nih.govmdpi.com These properties are highly relevant to neurodegenerative conditions like Alzheimer's disease, which are often associated with oxidative stress and inflammation. nih.gov
The primary molecular pathways associated with the neuroprotective effects of indole derivatives include:
Antioxidant and Anti-ferroptosis Pathways: Many indole compounds exhibit potent antioxidant properties, protecting cells from oxidative stress induced by reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂). nih.gov They can directly scavenge free radicals and chelate metal ions that catalyze oxidative reactions. nih.gov Some indole alkaloids protect against ferroptosis, a form of iron-dependent cell death, by regulating pathways like the SLC7A11 pathway and ferritinophagy. nih.gov
Activation of the Nrf2 Pathway: Certain prenylated indole alkaloids protect cells from oxidative injury by targeting the Keap1-Nrf2 protein-protein interaction, which leads to the activation of the Nrf2 signaling pathway, a master regulator of the antioxidant response. mdpi.com
Anti-inflammatory Pathways: Given the link between neuroinflammation and neurodegeneration, the anti-inflammatory properties of indoles also contribute to their neuroprotective effects. mdpi.com
Inhibition of Amyloid Aggregation: In the context of Alzheimer's disease, some indole-phenolic derivatives have been shown to disaggregate amyloid-β fibrils, a key pathological hallmark of the disease. nih.gov
For example, studies on SH-SY5Y neuroblastoma cells have demonstrated that indole-based compounds can significantly preserve cell viability in the presence of oxidative stressors. mdpi.comnih.gov Similarly, certain indole alkaloids isolated from fungi have shown significant neuroprotective effects against induced ferroptosis in PC12 cells. nih.gov
Structure-Activity Relationship (SAR) Studies on this compound Scaffolds
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. mdpi.com For the this compound scaffold, SAR studies would explore how modifications to the core structure affect its interaction with biological targets. polimi.itnih.gov
The biological activity of indole derivatives is highly dependent on the nature and position of substituents on the indole ring and any associated side chains. mdpi.com
Electronic Effects: The introduction of electron-withdrawing groups (e.g., nitro, halo) or electron-donating groups (e.g., methoxy, alkyl) at different positions on the indole scaffold can dramatically alter a molecule's affinity for a receptor. For instance, in one series of indole derivatives targeting the benzodiazepine (B76468) receptor, a nitro group at the 5-position was favorable, while in another series, it decreased affinity. mdpi.com
Hydrogen Bonding: The indole N-H group is a key hydrogen bond donor and its interaction with a receptor is often crucial for binding. Replacing this N-H with other groups or incorporating substituents that can form additional hydrogen bonds can modulate activity. mdpi.comnih.gov
These principles suggest that systematic modification of the this compound scaffold—by adding substituents to the benzene (B151609) ring, the cyclopentane (B165970) ring, or the indole nitrogen—would be a viable strategy to optimize its potency and selectivity for a given biological target. polimi.it
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in drug action because biological targets like receptors and enzymes are themselves chiral. researchgate.net A molecule with one or more chiral centers can exist as enantiomers—non-superimposable mirror images.
Enantiomers of a chiral drug can exhibit significant differences in their biological activity. researchgate.net Often, only one enantiomer (the eutomer) is responsible for the desired therapeutic effect, while the other (the distomer) may be inactive, less active, or even contribute to undesirable side effects. researchgate.net This stereoselectivity arises because the precise three-dimensional fit between a ligand and its binding site is necessary for optimal interaction. A classic model suggests a "three-point attachment" is required for a receptor to distinguish between enantiomers. researchgate.net
For the this compound scaffold, chiral centers can exist, particularly if substituents are present on the tetrahydro-cyclopentane ring. The absolute configuration (R or S) at these centers would dictate how the molecule orients itself within a chiral receptor binding pocket. researchgate.net Therefore, the synthesis and biological evaluation of single enantiomers would be a crucial step in the development of any drug candidate based on this scaffold to maximize efficacy and potentially improve its therapeutic index. researchgate.net For example, in studies of β-adrenergic receptors, the different enantiomers of catecholamine ligands are known to have vastly different activities. researchgate.net
Natural Product Inspired Biological Investigations
The this compound scaffold represents a specific arrangement of a fused cyclopentane and indole ring system. While direct biological investigations into this exact molecule are not extensively documented in publicly available research, its core structure is emblematic of the broader class of cyclopenta-fused indole alkaloids, which are abundant in nature and serve as a rich source of inspiration for medicinal chemistry and drug discovery. researchgate.netacs.org The indole nucleus is a "privileged structure" in pharmacology, appearing in numerous natural products and synthetic drugs with a vast spectrum of biological activities. mdpi.comnih.gov The fusion of a cyclopentane ring to this indole core, as seen in cyclopenta[b]indoles, often imparts unique conformational constraints and steric properties that can lead to potent and selective biological effects. researchgate.netresearchgate.net
Research into natural products containing fused indole-cyclopentane systems has unveiled a wealth of bioactive compounds, primarily from marine and microbial sources. nih.govd-nb.info These natural alkaloids have inspired the synthesis of numerous derivatives, with investigations focusing on their potential as anticancer, antimicrobial, antiviral, and anti-inflammatory agents. nih.govdntb.gov.ua The exploration of these natural scaffolds allows scientists to understand crucial structure-activity relationships (SAR), where the cyclopentane-pyrrole fused ring system is often found to be essential for potent biological activity. nih.gov
Anticancer and Cytotoxic Investigations
A significant area of investigation for natural product-inspired indole alkaloids is oncology. The unique architecture of these molecules makes them potent inhibitors of various cellular processes critical for cancer cell proliferation and survival. For instance, alkaloids isolated from marine invertebrates have demonstrated significant cytotoxic activity against a range of human cancer cell lines. mdpi.com
Several natural products with a cyclopenta[b]indole (B15071945) core have been identified as promising anticancer leads. researchgate.net Inspired by these findings, synthetic analogues have been developed. For example, certain synthetic derivatives of fumiquinazoline G, an alkaloid containing an indole moiety, have shown potent growth inhibitory activity against various tumor cell lines, with GI50 values below 20 µM. uconn.edu Similarly, spiro-fused bisindole alkaloids, such as spiroindimicins isolated from Streptomyces sp., have exhibited moderate cytotoxicity against tumor cell lines including CCRF-CEM (leukemia), B16 (melanoma), and HepG2 (liver cancer). nih.gov Valparicine, a pentacyclic indole alkaloid, has demonstrated strong cytotoxicity against both drug-sensitive and drug-resistant KB tumor cells. nih.gov
Table 1: Cytotoxic Activity of Selected Natural Product-Inspired Indole Derivatives
| Compound | Natural Source/Inspiration | Cancer Cell Line | Reported Activity (IC₅₀/GI₅₀/ED₅₀) | Reference |
|---|---|---|---|---|
| Spirotryprostatin G | Penicillium brasilianum (marine fungus) | HL-60 (Leukemia) | 6.0 µmol/L | d-nb.info |
| Cyclotryprostatin F | Penicillium brasilianum (marine fungus) | MCF-7 (Breast Cancer) | 7.6 µmol/L | d-nb.info |
| Deoxytopsentin | Spongosorites genitrix (sponge) | HepG2 (Hepatoma) | 3.3 µg/mL | mdpi.com |
| Shewanelline C | Shewanella piezotolerans (deep-sea bacterium) | HL-60 (Leukemia) | 5.91 µg/mL | nih.gov |
| Valparicine | Kopsia sp. (plant) | Jurkat | 0.91 µM | nih.gov |
| Pibocin B | Eudistoma sp. (ascidian) | Ehrlich Carcinoma (mouse) | 25 µg/mL | nih.gov |
Antimicrobial and Antiviral Research
The emergence of drug-resistant pathogens has spurred the search for novel antimicrobial agents, with marine natural products being a particularly promising source. mdpi.comnih.gov Indole alkaloids inspired by these compounds have shown significant activity against various bacteria and fungi. Aplysinopsin derivatives, originally found in marine sponges, have been investigated for their antimicrobial properties. nih.gov Synthetic analogues have demonstrated activity against Staphylococcus epidermidis, with minimum inhibitory concentrations (MIC) in the micromolar range. nih.gov Tulongicin A, a bis-indole alkaloid from a Topsentia sp. marine sponge, showed strong activity against Staphylococcus aureus with a MIC value of 1.2 µg/mL. mdpi.com
In the realm of antiviral research, the structure-activity relationship of certain indole derivatives revealed that the cyclopentane-pyrrole fused ring is crucial for enhanced antiviral activity. nih.gov This highlights the importance of the specific fused-ring scaffold found in compounds like this compound.
Table 2: Antimicrobial Activity of Selected Natural Product-Inspired Indole Derivatives
| Compound/Derivative | Natural Source/Inspiration | Target Organism | Reported Activity (MIC) | Reference |
|---|---|---|---|---|
| Aplysinopsin Derivative (38) | Thorectidae sponges | Staphylococcus epidermidis | 33 µM | nih.gov |
| Aplysinopsin Derivative (36) | Thorectidae sponges | Staphylococcus epidermidis | 36.5 µM | nih.gov |
| Tulongicin A | Topsentia sp. (sponge) | Staphylococcus aureus | 1.2 µg/mL | mdpi.com |
| Dragmacidin G | Marine Sponge | Staphylococcus aureus | 0.62 µg/mL | mdpi.com |
| Dragmacidin G | Marine Sponge | MRSA | 0.62 µg/mL | mdpi.com |
Other Pharmacological Investigations
The biological activities of natural product-inspired cyclopenta-fused indoles are not limited to anticancer and antimicrobial effects. Researchers have explored their potential in a variety of other therapeutic areas:
Anti-inflammatory Activity: Linearly fused prenylated indole alkaloids, such as asperversiamides isolated from the marine fungus Aspergillus versicolor, have demonstrated potent inhibitory activity against inducible nitric oxide synthase (iNOS), a key enzyme in the inflammatory process, with an IC₅₀ value of 5.39 μmol/L. d-nb.info
Enzyme Inhibition: Meridianins, a family of indole alkaloids from the marine tunicate Aplidium meridianum, are effective inhibitors of various protein kinases, including cyclin-dependent kinases (CDKs) and glycogen (B147801) synthase kinase-3 (GSK-3). mdpi.com This activity suggests a framework for developing more specific kinase inhibitors for various diseases. mdpi.com Penerpenes, indole diterpenoids from a Penicillium species, have shown inhibitory activities against protein tyrosine phosphatases (PTPs), which are promising targets for diabetes treatment. nih.gov
Neurological Activity: Some aplysinopsin derivatives have shown a high affinity for serotonin receptors (5-HT2A and 5-HT2C), indicating potential applications in neuroscience. nih.govnih.gov
These diverse biological investigations underscore the immense potential held within the chemical architecture of cyclopenta-fused indole alkaloids. The this compound core, as a representative of this structural class, is part of a pharmacologically significant family of compounds. The continued exploration of natural products containing this and related scaffolds, coupled with synthetic diversification, is a promising strategy for the discovery of new lead compounds for drug development. nih.govmdpi.com
Emerging Research Directions and Future Perspectives for 1,6,7,8 Tetrahydrocyclopenta G Indole Chemistry
Development of Novel Synthetic Strategies for Enhanced Efficiency
The synthesis of complex indole (B1671886) derivatives like 1,6,7,8-tetrahydrocyclopenta[g]indole has traditionally involved multi-step, often low-yielding procedures. However, the field is witnessing a paradigm shift towards more efficient and sustainable synthetic strategies. Modern approaches focus on cascade reactions, C-H activation, and the use of environmentally benign catalysts and solvents.
Key advancements include:
Palladium-Catalyzed C-H Activation: This method allows for the direct formation of the cyclopentane (B165970) ring fused to the indole core, significantly shortening synthetic sequences. For instance, cascade reactions involving intramolecular Heck coupling have been developed to construct the fused cyclopentane ring system. researchgate.net
Gold-Catalyzed Cycloisomerization: Gold catalysts have proven effective in promoting the cyclization of diyne precursors to form the cyclopenta[b]indole (B15071945) scaffold, another isomer of the title compound, demonstrating the power of this approach for constructing fused ring systems. researchgate.net
Aqueous Pictet-Spengler Reactions: For related tetrahydro-β-carboline structures, a facile and environmentally friendly method using L-tartaric acid in water has been developed. nih.gov This approach avoids hazardous organic solvents and simplifies product isolation, often yielding crystalline products directly from the reaction mixture. nih.gov
Table 1: Comparison of Synthetic Strategies for Indole Scaffolds
| Strategy | Key Features | Advantages | Challenges |
|---|---|---|---|
| Traditional (e.g., Fischer Indole Synthesis) | Multi-step, often harsh conditions (strong acids, high temperatures). | Broad substrate scope. | Low atom economy, poor functional group tolerance, environmental concerns. |
| Palladium-Catalyzed C-H Activation | Direct functionalization of C-H bonds, cascade reactions. researchgate.net | High efficiency, fewer steps, novel bond formations. researchgate.net | Catalyst cost, sensitivity to air and moisture, optimization required. |
| Gold-Catalyzed Cycloisomerization | Mild reaction conditions, unique reactivity with alkynes. researchgate.net | High yields, excellent functional group tolerance. researchgate.net | Cost of gold catalysts, limited to specific substrate types. |
| Aqueous Pictet-Spengler | Use of water as a solvent, often catalyzed by mild organic acids. nih.gov | Environmentally friendly, simplified purification, cost-effective. nih.gov | Substrate scope may be limited, reaction times can be long. |
Exploration of Unconventional Reactivity and Transformation Pathways
Beyond its synthesis, researchers are exploring the unique chemical reactivity of the this compound core to generate molecular diversity. This includes selective functionalization of the indole nucleus and transformations that alter the ring structure itself.
Atroposelective C7 Functionalization: A significant breakthrough has been the development of transition-metal-catalyzed enantioselective C-H functionalization at the C7 position of the indole ring. nih.gov This method provides access to axially chiral biaryls, which are valuable scaffolds in drug discovery and asymmetric catalysis. nih.gov The reaction creates atropisomers with high yield and enantioselectivity under mild conditions. nih.gov
Oxidation and Rearrangement Reactions: The oxidation of related tetrahydrocyclopenta[b]indoles has been shown to yield stereoisomeric epoxides. researchgate.net Furthermore, ring-distortion strategies, conceptually similar to those used on complex alkaloids like yohimbine, offer a pathway to systematically modify the core structure, leading to novel and diverse molecular scaffolds. nih.gov
Advanced Drug Discovery Lead Optimization (Pre-clinical, Mechanism-based)
The this compound scaffold and its isomers are privileged structures in medicinal chemistry, appearing in compounds targeting a range of diseases. Lead optimization efforts are focused on improving potency, selectivity, and pharmacokinetic properties.
Autoimmune and Inflammatory Disorders: Derivatives of the isomeric 1,2,3,4-tetrahydrocyclopenta[b]indole (B42744) have been patented as potent and selective modulators of the sphingosine-1-phosphate receptor 1 (S1P1). google.com These compounds are being investigated for the treatment of autoimmune diseases like psoriasis, rheumatoid arthritis, and multiple sclerosis. google.com
Antimycobacterial Agents: Indole derivatives have been identified as potent inhibitors of enzymes crucial for bacterial survival. Lead optimization of a 1,4-azaindole series led to compounds with excellent activity against Mycobacterium tuberculosis by inhibiting the DprE1 enzyme. nih.gov Similarly, ligand-based virtual screening has identified indole derivatives as potential DNA gyrase inhibitors. nih.gov
Androgen Receptor Modulators: The tetrahydrocyclopenta[b]indole (B8403719) core is also the basis for selective androgen receptor modulators (SARMs), which have potential applications in various hormone-related conditions. google.com
Table 2: Preclinical Research on Tetrahydrocyclopenta-indole Derivatives
| Compound Class | Molecular Target | Therapeutic Area | Key Preclinical Findings |
|---|---|---|---|
| Tetrahydrocyclopenta[b]indol-3-yl)acetic acids | S1P1 Receptor google.com | Autoimmune Diseases (e.g., MS, Psoriasis) google.com | Orally available immunosuppressive agents with therapeutic efficacy in models of inflammation. google.com |
| 1,4-Azaindoles | DprE1 Enzyme nih.gov | Tuberculosis | Potent in vitro and in vivo antimycobacterial activity; optimized compounds show metabolic stability. nih.gov |
| Carbazole/Indole Derivatives | DNA Gyrase ATPase nih.gov | Tuberculosis | Active against M. tuberculosis growth with low cytotoxicity. nih.gov |
| Tetrahydrocyclopenta[b]indoles | Androgen Receptor google.com | Hormone-Related Conditions | Patented as selective androgen receptor modulators. google.com |
Integration of Artificial Intelligence and Machine Learning in Chemical Research
The synergy between artificial intelligence (AI) and chemistry is revolutionizing how research on molecules like this compound is conducted. Machine learning (ML) models are accelerating discovery from initial design to synthesis planning.
De Novo Molecular Design: Generative AI models can design novel molecules with optimized properties. These models learn from vast chemical datasets to propose new structures that are likely to be active against a specific biological target. nih.gov
Reaction Prediction and Synthesis Planning: AI tools can predict the outcomes of chemical reactions, including yields and stereoselectivity, with remarkable accuracy. github.io Retrosynthesis algorithms can automatically devise synthetic pathways for complex target molecules, saving chemists significant time and effort. github.io
Property Prediction: Quantitative Structure-Activity Relationship (QSAR) models, powered by ML, can predict the biological activity and physicochemical properties of new derivatives of this compound before they are synthesized, helping to prioritize the most promising candidates. nih.gov
Table 3: Applications of AI/ML in Tetrahydrocyclopenta[g]indole Research
| AI/ML Application | Description | Potential Impact |
|---|---|---|
| Generative Molecular Design | Uses models like RNNs or GANs to create novel chemical structures with desired properties. nih.gov | Rapidly identifies novel lead candidates for drug discovery. |
| Retrosynthesis Prediction | Employs transformer-based models to suggest synthetic routes to a target molecule. github.io | Accelerates the synthesis of complex derivatives and analogs. |
| Reaction Yield Prediction | Utilizes deep learning to forecast the efficiency of a chemical reaction. github.io | Optimizes reaction conditions and improves resource allocation. |
| Virtual Screening | Screens large virtual libraries of compounds against a biological target to find potential hits. nih.gov | Reduces the time and cost of identifying initial starting points for drug development. |
Applications in Materials Science and Catalysis
The unique electronic and structural properties of the this compound scaffold make it a promising candidate for applications beyond medicine.
Organic Electronics: Poly-functional indoles are recognized as important components in the development of advanced materials. researchgate.net The fused, planar aromatic system of the indole core suggests potential for use in creating organic semiconductors and conductive polymers.
Asymmetric Catalysis: The synthesis of axially chiral C7-substituted indoles opens the door to their use as chiral ligands or catalysts. nih.gov These atropisomeric structures are highly sought after for their ability to control the stereochemical outcome of chemical reactions, which is critical in the synthesis of pharmaceuticals and fine chemicals. nih.gov
Bio-inspired Synthesis and Biomimetic Transformations
Nature is a master chemist, and researchers are increasingly drawing inspiration from biosynthetic pathways to construct complex molecules. This approach often leads to highly efficient and elegant syntheses.
Inspired by Nature: The synthesis of polyfunctional indoles has been inspired by the biosynthetic polymerization of tyrosine to form melanin. researchgate.net This approach leverages oxidative C-H, N-H, and O-H bond formations to create functionalized indole heterocycles. researchgate.net
Divergent Synthesis: Biomimetic strategies are central to diversity-oriented synthesis. By creating a key intermediate that serves as a "branching point," chemists can generate a wide array of natural product-like molecules from a common precursor, mimicking how nature creates diversity. nih.gov For example, a bio-inspired synthesis of a tricyclic indoline (B122111) library led to the discovery of a compound that resensitizes MRSA to β-lactam antibiotics. nih.gov
Patent Landscape Analysis of Synthetic and Application Trends in this compound Research
An analysis of the patent landscape reveals significant commercial interest in tetrahydrocyclopenta-indole derivatives, primarily driven by their therapeutic potential.
Therapeutic Focus: A large number of patents are focused on the application of these scaffolds in medicine. Key areas include autoimmune diseases, inflammatory disorders, and cancer. google.com
Specific Targets: Patents often claim compounds that modulate specific biological targets. For example, patents have been filed for tetrahydrocyclopenta[b]indole derivatives as S1P1 receptor modulators google.com, androgen receptor modulators google.com, and inhibitors of plasminogen activator inhibitor-1 (PAI-1) for treating fibrinolytic disorders. google.com
Synthetic Processes: In addition to application-focused patents, there is intellectual property surrounding the processes used to synthesize these complex molecules, highlighting the value of novel and efficient synthetic routes. google.com
Table 4: Key Patent Areas for Tetrahydrocyclopenta-indole Derivatives
| Patent Focus Area | Claimed Application / Target | Example Assignee(s) |
|---|---|---|
| Autoimmune/Inflammatory Diseases | S1P1 Receptor Modulation google.com | Eli Lilly and Company |
| Hormone-Related Disorders | Selective Androgen Receptor Modulation (SARM) google.com | Radius Health, Inc. |
| Thrombotic Disorders | Plasminogen Activator Inhibitor-1 (PAI-1) Inhibition google.com | Not explicitly stated in abstract |
| Cancer Treatment | Selective Estrogen Receptor Modulators google.com | Duke University |
Q & A
Q. What evidence supports the use of tetrahydrocyclopenta[g]indoles in renal disease treatment?
- Methodological Answer :
- Mechanistic Studies : Patent data (WO2021/151905) describe compound modulation of renal fibrosis markers (e.g., TGF-β1 suppression) in murine models .
- Dose-Response Analysis : EC₅₀ values for target engagement (e.g., 10–100 nM in cell-based assays) guide therapeutic index calculations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
